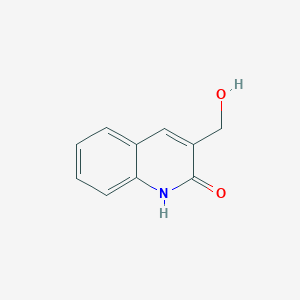
3-(Hydroxymethyl)quinolin-2(1H)-one
描述
3-(Hydroxymethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol.
Synthesis Analysis
The synthesis of quinolin-2(1H)-ones, including 3-(Hydroxymethyl)quinolin-2(1H)-one, has been achieved through an unconventional and hitherto unknown photocatalytic approach from easily available quinoline-N-oxides . This reagent-free, highly atom-economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)quinolin-2(1H)-one is 1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) . The structural analysis of the title compound was carried out by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)quinolin-2(1H)-one is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用
C-H Alkylation
3-(Hydroxymethyl)quinolin-2(1H)-one: has been utilized in C-H alkylation reactions. This process involves the direct electron transfer between the compound and alkyl carboxylic acids under photoinduced conditions . This method is catalyst-free and additive-free, representing a sustainable approach to functionalizing the quinolinone core.
Electrochemical Decarboxylative Alkylation
The compound serves as a substrate for electrochemical decarboxylative C3 alkylation . This innovative technique is performed under metal- and additive-free conditions, using N-hydroxyphthalimide esters derived from various carboxylic acids. It’s a simple protocol suitable for late-stage functionalization of quinolinones.
Direct Functionalization
3-(Hydroxymethyl)quinolin-2(1H)-one: is a candidate for direct functionalization via C–H bond activation . This process is significant due to the compound’s diverse biological activities and chemical properties. The functionalization includes arylation, alkylation, acylation, and more.
Synthetic Methodology Development
The compound is pivotal in developing new synthetic methodologies. Its reactivity allows for the exploration of novel reaction pathways and the creation of complex molecules with potential applications in pharmaceuticals and materials science .
安全和危害
The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
未来方向
属性
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)quinolin-2(1H)-one | |
CAS RN |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


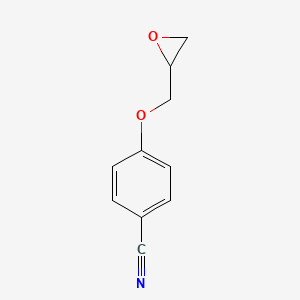
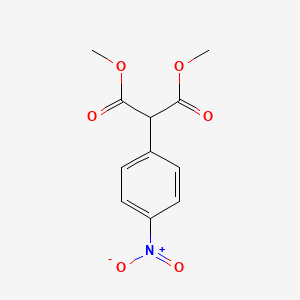
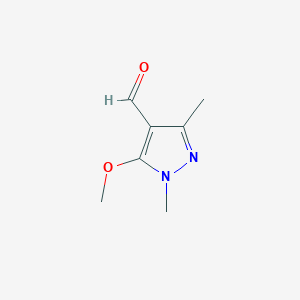
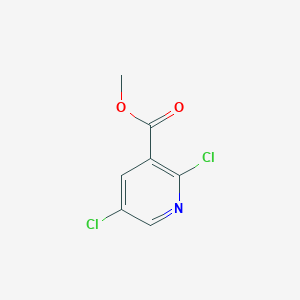
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
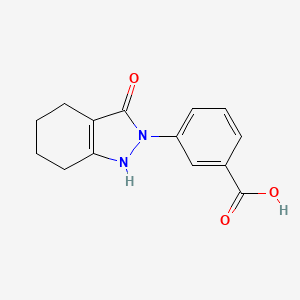
![4-(1,4-Dioxa-8-azaspiro[4.5]decan-8-yl)benzaldehyde](/img/structure/B1303836.png)


![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
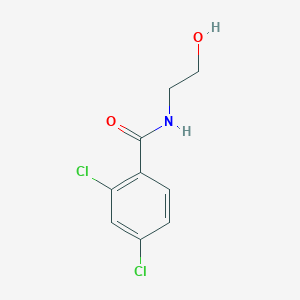
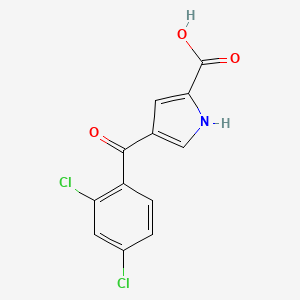
![3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid](/img/structure/B1303857.png)